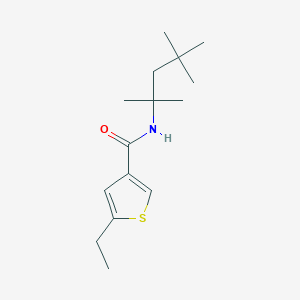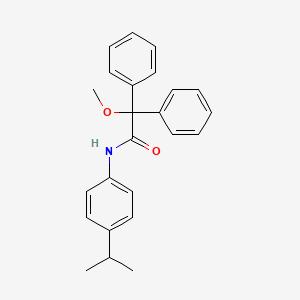![molecular formula C28H22BrN3OS B4265094 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B4265094.png)
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the quinoline core, followed by the introduction of the thiazole and bromine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
Scientific Research Applications
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenyl-4-quinolinecarboxamide
- 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide
Uniqueness
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3OS/c1-16-7-9-19(10-8-16)26-18(3)34-28(31-26)32-27(33)23-15-25(20-6-4-5-17(2)13-20)30-24-12-11-21(29)14-22(23)24/h4-15H,1-3H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDCHJBWPCMIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4265012.png)
![5-BENZYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4265021.png)
![N-[2,6-di(propan-2-yl)phenyl]-5-ethylthiophene-3-carboxamide](/img/structure/B4265022.png)

![N-{4-[2,4-BIS(2-METHYL-2-BUTANYL)PHENOXY]BUTYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4265032.png)

![N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265049.png)
![5-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265056.png)
![6-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4265069.png)
![6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B4265091.png)
![N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE](/img/structure/B4265100.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265104.png)
![6-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265113.png)
![2-phenyl-6-(propan-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265121.png)
